Boc-N-Me-Tyr(Bzl)-OH

Catalog No.
S1768778
CAS No.
64263-81-6
M.F
C17H25NO5
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Tyr(Bzl)-OH

CAS Number

64263-81-6

Product Name

Boc-N-Me-Tyr(Bzl)-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1

InChI Key

DMYNYZJGZSJUGU-OCCSQVGLSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Synonyms

Boc-N-Me-Thr(Bzl)-OH;Boc-MeThr(Bzl)-OH;64263-80-5;Boc-O-benzyl-N-methyl-L-threonine;AmbotzBAA1265;SCHEMBL8707179;00044_FLUKA;CTK5J1648;MolPort-003-925-027;ZINC2560007;AKOS015836685;AKOS016003070;Boc-Nalpha-methyl-O-benzyl-L-threonine;AJ-40415;AK-81132;(2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group on the nitrogen, and a benzyl group on the hydroxyl side. Its empirical formula is C22H27NO5, with a molecular weight of 385.45 g/mol . This compound is often utilized in peptide synthesis due to its ability to form stable peptide bonds.

Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is primarily involved in peptide coupling reactions. It can react with other amino acids to form dipeptides or longer peptides through standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) . The Boc protecting group can be removed under acidic conditions, allowing for further functionalization or incorporation into larger peptide chains.

Amino acid derivatives like Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl have been studied for their potential ergogenic effects. While specific biological activities of this compound are less documented, similar derivatives have shown promise in enhancing athletic performance and muscle recovery due to their roles in protein synthesis and metabolic processes .

The synthesis of Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl typically involves the following steps:

  • Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a benzyl group.
  • Methylation: The nitrogen atom is then methylated using methyl iodide or another suitable methylating agent.
  • Boc Protection: Finally, the amino group is protected with a Boc group using tert-butoxycarbonyl anhydride.

These steps can be performed under controlled conditions to ensure high purity and yield .

Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is predominantly used in:

  • Peptide Synthesis: As a building block in the formation of peptides for research and therapeutic applications.
  • Drug Development: In the design of peptide-based drugs that may target specific biological pathways.
  • Research: As a tool for studying protein interactions and functions within biological systems .

Several compounds share structural similarities with Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl. Here are some notable examples:

Compound NameStructureSimilarity Index
Nα-Boc-O-benzyl-Nα-methyl-L-tyrosineC22H27NO51.00
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoateC21H25NO50.97
Nα-Boc-L-tyrosineC21H25NO40.99
Nα-Boc-D-tyrosineC21H25NO40.99

These compounds are unique due to variations in their side chains or protecting groups, which can significantly influence their reactivity and biological properties .

XLogP3

2.5

Dates

Modify: 2023-08-15

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